molecular formula C16H17FO2 B13910834 (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol

(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol

Cat. No.: B13910834
M. Wt: 260.30 g/mol
InChI Key: PNYZJRKEDZZXRF-GFCCVEGCSA-N
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Description

(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom and a phenylmethoxy group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 5-fluoro-2-phenylmethoxybenzene and ®-2-chloropropanol.

    Reaction Conditions: The reaction may involve nucleophilic substitution, where the hydroxyl group of ®-2-chloropropanol attacks the aromatic ring of 5-fluoro-2-phenylmethoxybenzene under basic conditions.

    Purification: The product can be purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The fluorine atom or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity and can be studied for its effects on biological systems.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of propanol.

    (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)butanol: Similar structure but with a butanol group instead of propanol.

Uniqueness

The unique combination of the fluorine atom and the phenylmethoxy group in (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H17FO2

Molecular Weight

260.30 g/mol

IUPAC Name

(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol

InChI

InChI=1S/C16H17FO2/c1-12(18)9-14-10-15(17)7-8-16(14)19-11-13-5-3-2-4-6-13/h2-8,10,12,18H,9,11H2,1H3/t12-/m1/s1

InChI Key

PNYZJRKEDZZXRF-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O

Origin of Product

United States

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